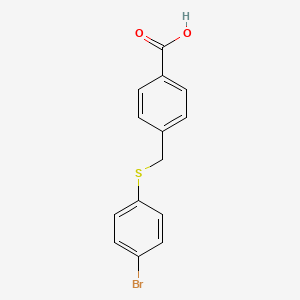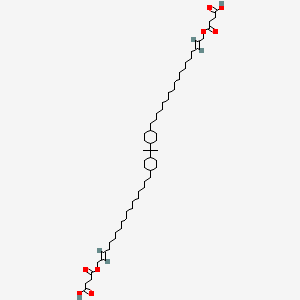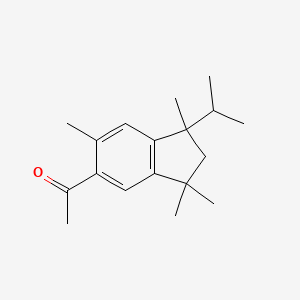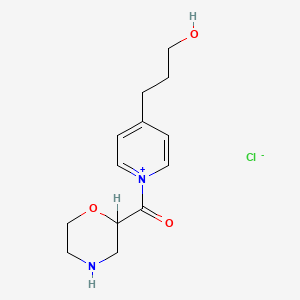
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride is a heterocyclic organic compound It is known for its unique structure, which includes a pyridinium ring substituted with a hydroxypropyl group and a morpholinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride typically involves the reaction of 4-(3-hydroxypropyl)pyridine with morpholine and a suitable chlorinating agent. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form piperidine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield 4-(3-oxopropyl)-1-(morpholinecarbonyl)pyridinium chloride.
Scientific Research Applications
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxypropyl)morpholine: This compound shares the hydroxypropyl group but lacks the pyridinium ring.
1-(Morpholinecarbonyl)pyridinium chloride: This compound has the pyridinium ring and morpholinecarbonyl group but lacks the hydroxypropyl group.
Uniqueness
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63629-89-0 |
|---|---|
Molecular Formula |
C13H19ClN2O3 |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
[4-(3-hydroxypropyl)pyridin-1-ium-1-yl]-morpholin-2-ylmethanone;chloride |
InChI |
InChI=1S/C13H19N2O3.ClH/c16-8-1-2-11-3-6-15(7-4-11)13(17)12-10-14-5-9-18-12;/h3-4,6-7,12,14,16H,1-2,5,8-10H2;1H/q+1;/p-1 |
InChI Key |
ABKNSSSQNATKAE-UHFFFAOYSA-M |
Canonical SMILES |
C1COC(CN1)C(=O)[N+]2=CC=C(C=C2)CCCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





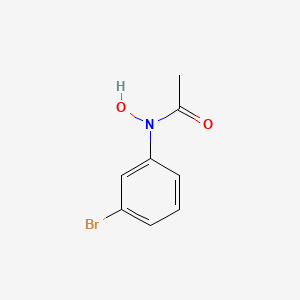
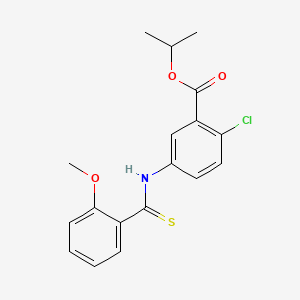
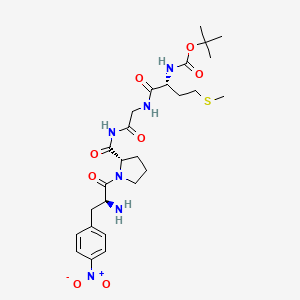
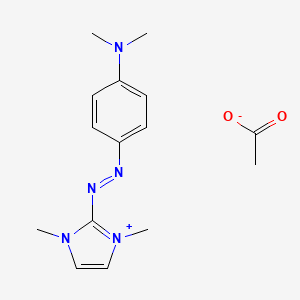
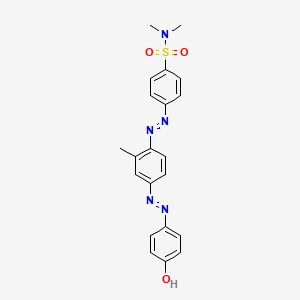
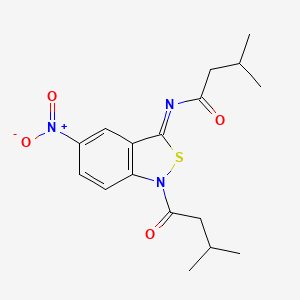

![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)
